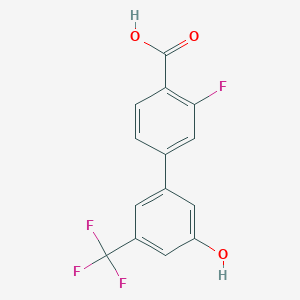
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a phenol derivative with a unique structure that makes it an attractive candidate for a range of applications.
科学的研究の応用
5-CFTP has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds including peptide analogs, antibiotics, and small molecules. It has also been studied for its potential as a reagent in the synthesis of pharmaceuticals. In addition, 5-CFTP has been used in the synthesis of organic semiconductors, which are important components in the development of modern electronic devices.
作用機序
The mechanism of action of 5-CFTP is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds. In particular, it is thought to facilitate the formation of covalent bonds between carbon and other elements, such as nitrogen or oxygen. This allows for the formation of complex and diverse structures that are important for the synthesis of many compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not well understood. However, it has been shown to be non-toxic in laboratory studies and is considered to be safe for use in scientific research. Additionally, 5-CFTP has been shown to have some antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The advantages of using 5-CFTP in laboratory experiments include its ease of synthesis, its ability to act as a catalyst in the formation of covalent bonds, and its low toxicity. Additionally, 5-CFTP is relatively inexpensive, making it an attractive option for laboratory researchers. However, there are some limitations to its use. For example, it is not stable in the presence of light or heat and can degrade over time. Additionally, it is not soluble in water, which can limit its use in certain experiments.
将来の方向性
Given the potential applications of 5-CFTP, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-CFTP. Additionally, research could be conducted to develop new and improved synthesis methods for 5-CFTP and its derivatives. Furthermore, research could be conducted to explore the potential of using 5-CFTP in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential of using 5-CFTP in the development of organic semiconductors.
合成法
The synthesis of 5-CFTP is relatively straightforward and can be accomplished in a few steps. The first step is to react 4-fluorophenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction produces the desired 5-CFTP in a yield of 95%. The reaction is usually conducted at room temperature or slightly higher and takes about an hour to complete.
特性
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKSRJXHKUCZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686674 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-51-0 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




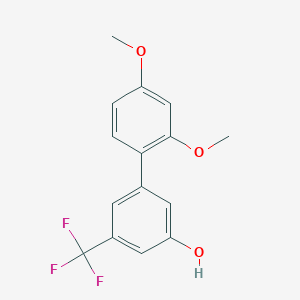

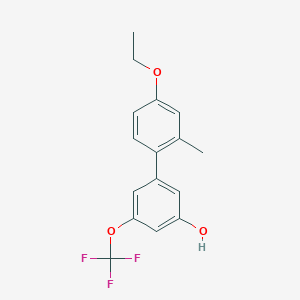
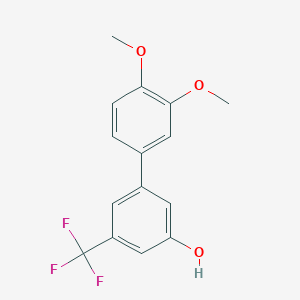
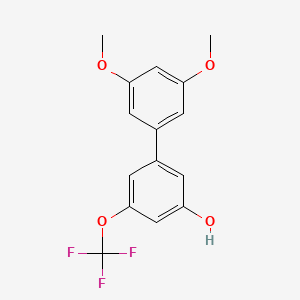
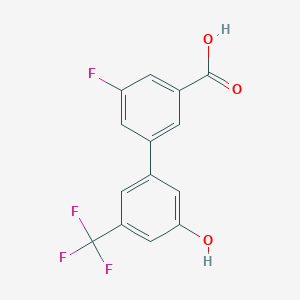



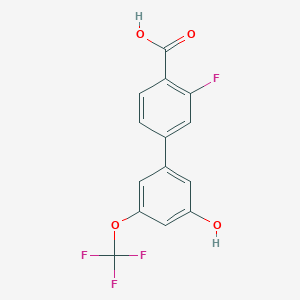
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)